molecular formula C24H22N4O5S B2535782 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501352-20-1

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2535782
CAS No.: 501352-20-1
M. Wt: 478.52
InChI Key: YNPAJRVOBGCEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoylbenzamide core linked to a substituted oxadiazole ring. Its structure includes a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide and a 2-methoxyphenyl substituent on the oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for diverse bioactivities, including antifungal, enzyme inhibitory, and anticancer properties .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-28(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(33-24)20-10-6-7-11-21(20)32-2/h3-15H,16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAJRVOBGCEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound possesses a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl substituent, which may contribute to its biological activities. Despite its potential, comprehensive studies detailing its biological activity remain limited.

Structural Characteristics

The chemical structure of the compound can be represented as follows:

C17H20N4O3S\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • A sulfamoyl group, known for its antibacterial properties.
  • An oxadiazole ring, which is often implicated in various biological activities including anti-inflammatory and anticancer effects.
  • A methoxyphenyl group that may enhance lipophilicity and biological interactions.

Biological Activity Overview

Currently, there is a lack of specific empirical data regarding the biological activity of this compound. However, the presence of functional groups suggests potential activities in several areas:

  • Antimicrobial Activity : Compounds with sulfamoyl groups have been widely studied for their antibacterial properties. For instance, related compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Potential : The oxadiazole moiety is associated with anticancer activity in various derivatives. Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis .
  • Anti-inflammatory Effects : Some derivatives of benzamide and oxadiazole have demonstrated anti-inflammatory properties in preclinical studies. The combination of these functional groups may enhance such effects .

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related research provides insights into its potential biological activities:

  • Antitubercular Agents : A study on substituted benzamide derivatives highlighted several compounds with significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar structures may exhibit comparable efficacy.
  • Oxadiazole Derivatives : Research has shown that certain oxadiazole derivatives possess promising anticancer properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell lines effectively .

Comparative Analysis of Related Compounds

To better understand the potential activity of this compound, a comparison with related compounds is useful.

Compound NameStructural FeaturesNotable Biological Activity
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamideCyclohexyl groupAntibacterial against E. coli
4-(benzyl(methyl)sulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamideFuran ringAnticancer activity
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamideMethoxy groupAntimicrobial activity against S. aureus

Scientific Research Applications

Basic Information

  • Molecular Formula : C25H24N4O5S
  • Molecular Weight : 492.5 g/mol
  • Structural Features : The compound contains a sulfamoyl group, an oxadiazole ring, and methoxyphenyl moieties, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzimidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
Compound N11.27Staphylococcus aureus
Compound N81.43Escherichia coli
Compound N222.60Klebsiella pneumoniae
Compound N232.65Candida albicans

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have shown that compounds with similar functionalities can inhibit the growth of cancer cells effectively. For example, certain derivatives have demonstrated IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating higher potency against specific cancer cell lines such as HCT116 .

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
Compound N95.85HCT116
Compound N184.53HCT116
Standard Drug (5-FU)9.99HCT116

In Silico Studies

In silico studies have been employed to predict the binding affinity and interaction of this compound with various biological targets. Molecular docking studies suggest that the compound can effectively bind to DHFR, providing insights into its potential efficacy as an antitumor agent .

Toxicity and Selectivity

Preliminary toxicity studies indicate that certain derivatives exhibit a favorable selectivity index against cancer cells compared to normal cells (e.g., HEK-293). This selectivity is crucial for developing safer therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be inferred by comparing it to structurally similar derivatives. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name / ID Oxadiazole Substituent Sulfamoyl Group Biological Activity / Target Key Findings Reference
Target Compound 2-Methoxyphenyl Benzyl(methyl)sulfamoyl Hypothesized TrxR inhibition (based on LMM5) Potential antifungal activity (untested) N/A
LMM5 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl TrxR inhibitor, antifungal vs. C. albicans IC₅₀: 1.56 µg/mL (C. albicans)
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl TrxR inhibitor, antifungal vs. C. albicans IC₅₀: 0.78 µg/mL (C. albicans)
Compound 4-Fluorophenyl Benzyl(ethyl)sulfamoyl Unknown (structural analog) No explicit activity reported
Compound 3-Methoxyphenyl Dipropylsulfamoyl Unknown (structural analog) ChemSpider ID: 39204964
Compound 30 5-Chloro-salicylamide N-(3-fluorophenyl)sulfamoyl PD-L1 inhibitor (57% inhibition at 10 µM) Low cytotoxicity, anti-proliferative activity

Impact of Oxadiazole Substituents

  • Methoxy Position : The target compound’s 2-methoxyphenyl group differs from LMM5’s 4-methoxyphenylmethyl substituent. Methoxy groups at the para position (LMM5) enhance antifungal activity, but the ortho position (target compound) may alter steric interactions with TrxR or other targets .
  • Heterocyclic vs. Aromatic Substituents : LMM11’s furan-2-yl group contributes to higher antifungal potency (IC₅₀ = 0.78 µg/mL) compared to LMM5’s aromatic substituent, suggesting heterocyclic moieties improve target binding .

Role of Sulfamoyl Modifications

  • Benzyl(methyl)sulfamoyl : Present in both the target compound and LMM5, this group is critical for TrxR inhibition. Molecular docking studies suggest it interacts with hydrophobic pockets in TrxR .
  • Cyclohexyl(ethyl)sulfamoyl (LMM11) : Increased lipophilicity may enhance membrane permeability, explaining LMM11’s superior antifungal activity .

Mechanistic Insights from In Silico Studies

  • Docking and Binding Affinity: The Glide XP scoring function () highlights hydrophobic enclosure and hydrogen bonding as key factors in ligand-receptor interactions.
  • Enzyme Inhibition : Compounds with 5-(ethylthio)-1,3,4-oxadiazole () show cytotoxic effects via carbonic anhydrase II (hCA II) inhibition. The target compound’s methoxy group may similarly modulate enzyme interactions, though specific data are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.